Product packaging for Cinnamyl Alcohol(Cat. No.:CAS No. 4407-36-7)

Cinnamyl Alcohol

Cat. No.: B053735
CAS No.: 4407-36-7
M. Wt: 134.17 g/mol
InChI Key: OOCCDEMITAIZTP-QPJJXVBHSA-N
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Description

Cinnamyl alcohol (3-Phenyl-2-propen-1-ol) is a naturally occurring aromatic compound of significant interest in scientific research. Its primary research applications are in the fields of flavor and fragrance chemistry, where it serves as a standard and key intermediate for studying the biosynthesis, metabolism, and sensory properties of phenylpropanoids. Researchers utilize this compound to investigate its role as a precursor in the lignification pathway in plants, providing insights into plant cell wall development and biomass processing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B053735 Cinnamyl Alcohol CAS No. 4407-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-en-1-ol
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InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+
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InChI Key

OOCCDEMITAIZTP-QPJJXVBHSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CCO
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO
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Molecular Formula

C9H10O
Record name cinnamyl alcohol
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DSSTOX Substance ID

DTXSID301314144
Record name trans-Cinnamyl alcohol
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Molecular Weight

134.17 g/mol
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Physical Description

Pellets or Large Crystals, White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline], Solid, White to yellowish crystalline solid, warm-balsamic, floral, sweet odour
Record name 2-Propen-1-ol, 3-phenyl-
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Record name Cinnamyl alcohol
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Boiling Point

250.0 °C @ 760 MM HG, 247.00 to 250.00 °C. @ 760.00 mm Hg
Record name 3-PHENYL-2-PROPEN-1-OL
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Flash Point

126 °C
Record name Cinnamyl alcohol
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Solubility

FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC, insoluble to slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
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Density

1.0397 @ 35 °C/35 °C
Record name 3-PHENYL-2-PROPEN-1-OL
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Color/Form

NEEDLES OR CRYSTAL MASS, WHITE TO YELLOWISH SOLID, WHITE NEEDLES FROM PETROLEUM ETHER

CAS No.

4407-36-7, 104-54-1
Record name trans-Cinnamyl alcohol
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Record name 3-Phenyl-2-propen-1-ol
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Record name CINNAMYL ALCOHOL
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Melting Point

33 °C
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Record name trans-Cinnamyl alcohol
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Biosynthetic Pathways and Enzymatic Mechanisms of Cinnamyl Alcohol

The Phenylpropanoid Pathway and Monolignol Biosynthesis

The phenylpropanoid pathway is a central metabolic route in plants that produces a wide array of phenolic compounds from the amino acid phenylalanine. nih.govoup.com This pathway can be broadly divided into two main stages: the general phenylpropanoid pathway and the monolignol-specific pathway. nih.gov The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA. nih.gov This intermediate then enters the monolignol-specific branch, where a series of hydroxylation, methylation, and reduction reactions occur to produce the three canonical monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. acs.orgmdpi.com

Role of Cinnamyl Alcohol Dehydrogenase (CAD) in Lignin (B12514952) Formation

This compound dehydrogenase (CAD) is a crucial enzyme that catalyzes the final step in the biosynthesis of monolignols. oup.comresearchgate.net Specifically, it facilitates the NADPH-dependent reduction of hydroxycinnamaldehydes to their corresponding alcohols. mdpi.comebi.ac.uk These monolignols are then transported to the cell wall where they undergo oxidative polymerization to form the complex lignin polymer. researchgate.netfrontiersin.org The activity of CAD is directly linked to the composition and quantity of lignin, a vital structural component of the plant secondary cell wall that provides mechanical support and hydrophobicity to vascular tissues. researchgate.netuvic.ca Downregulation of CAD activity has been shown to alter lignin structure, leading to the incorporation of more cinnamyl aldehydes instead of alcohols into the lignin polymer. researchgate.netpnas.org

CAD exists as a family of multiple gene isoforms in many plant species, and these isoforms can exhibit varying substrate specificities and catalytic efficiencies. oup.commdpi.comnih.gov For instance, studies in sorghum have characterized two major CAD isoforms, SbCAD2 and SbCAD4, which show similarities to Arabidopsis CAD5 and Populus tremuloides sinapyl alcohol dehydrogenase (SAD), respectively. osti.govnih.gov Kinetic analyses of recombinant CAD isoforms from various plants, such as rice (OsCADs) and Arabidopsis (AtCADs), have demonstrated that "bona fide" CADs, those directly involved in developmental lignification, generally possess high catalytic efficiency for hydroxycinnamaldehydes like coniferaldehyde (B117026) and sinapaldehyde. mdpi.compnas.org In contrast, other CAD-like enzymes often show much lower catalytic activity. mdpi.com

Kinetic Parameters of Rice CAD Isoforms

EnzymeSubstrateKM (μM)kcat (s-1)kcat/KM (s-1μM-1)
OsCAD2p-Coumaraldehyde9.363.850.41
Coniferaldehyde4.375.821.33
Sinapaldehyde5.215.150.99
Cinnamaldehyde (B126680)6.832.510.37
OsCAD6p-Coumaraldehyde28.250.080.003
Coniferaldehyde10.720.120.011
Sinapaldehyde15.430.110.007
Cinnamaldehyde18.910.090.005
OsCAD7p-Coumaraldehyde14.110.140.010
Coniferaldehyde2.660.180.068
Sinapaldehyde4.780.160.033
Cinnamaldehyde8.230.110.013

Data adapted from a study on rice this compound dehydrogenase gene family. mdpi.com

This compound dehydrogenase is a member of the zinc-dependent alcohol dehydrogenase family and relies on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) for its reductive activity. ebi.ac.uknih.gov The enzyme catalyzes the transfer of a hydride ion from NADPH to the aldehyde substrate, converting it into an alcohol. pnas.org Studies have confirmed that catalytically active CAD homologues are type A dehydrogenases, meaning they specifically abstract the pro-R hydride from NADPH. pnas.org The binding of NADP(H) is crucial for the enzyme's function, and the structure of the NADP(H) binding domain is well-conserved among plant CADs. mdpi.comnih.gov However, variations in the NADP(H) binding mode have been observed in CAD homologues from other organisms, such as Helicobacter pylori. nih.gov

NADPH-Dependency and Cofactor Interactions in CAD Activity

Intermediates and Downstream Products in Monolignol Synthesis

The synthesis of monolignols from p-coumaroyl-CoA involves a series of intermediate compounds. These include various hydroxycinnamic acids and their corresponding CoA thioesters and aldehydes. researchgate.net Key intermediates in the pathway leading to coniferyl alcohol, for example, include caffeic acid, ferulic acid, caffeoyl-CoA, feruloyl-CoA, and coniferaldehyde. researchgate.netfrontiersin.org Similarly, the synthesis of sinapyl alcohol proceeds through intermediates such as 5-hydroxyconiferaldehyde (B1237348) and sinapaldehyde. researchgate.netuniprot.org

Once synthesized, monolignols can have several fates. The primary fate is their transport to the cell wall for lignin polymerization. frontiersin.org However, they can also be glucosylated to form monolignol glucosides, which may serve as storage forms. researchgate.netnih.gov Furthermore, monolignols can couple with other phenolic compounds, such as flavonoids, to form products like flavonolignans. nih.gov

Biosynthesis of this compound Glycosides (CAGs)

In some plants, such as Rhodiola rosea, this compound serves as a precursor for the biosynthesis of this compound glycosides (CAGs). researchgate.netresearchgate.net This process begins with the formation of this compound from phenylalanine via the phenylpropanoid pathway, a reaction catalyzed by this compound dehydrogenase. researchgate.net The this compound is then glycosylated, meaning a sugar molecule is attached to it. The simplest CAG in Rhodiola rosea is rosin (B192284), which is formed by the attachment of a glucose molecule to this compound. akjournals.com Further glycosylation can occur, with the addition of other sugars like arabinose to form more complex CAGs such as rosavin (B1679537) and rosarin (B1679536). akjournals.com The enzymes responsible for these glycosylation steps are not yet fully characterized. akjournals.com Studies have shown that feeding precursors like cinnamaldehyde and this compound to Rhodiola rosea cell cultures can significantly increase the production of CAGs. researchgate.netresearchgate.net

Enzymatic Activities in Glycoside Formation

This compound serves as a precursor for a variety of naturally occurring glycosides, which are molecules where a sugar is bound to the alcohol. In the medicinal plant Rhodiola rosea (roseroot), this compound is the aglycone for its primary active compounds, the this compound glycosides (CAGs) known as rosavin, rosin, and rosarin. wikipedia.orgwikipedia.orgwikipedia.org The biosynthesis of these compounds begins with L-phenylalanine and proceeds through intermediates like cinnamic acid and cinnamaldehyde to form this compound. wikipedia.org

The formation of rosin, the simplest of these glycosides, occurs when a glucose molecule binds to this compound. wikipedia.orgnih.gov Rosavin is subsequently formed by the addition of an arabinopyranose unit to rosin, while rosarin is created by adding an arabinofuranose unit. wikipedia.orgwikipedia.orgnih.gov Despite the clear structural relationships, the specific enzymes, likely glycosyltransferases, responsible for catalyzing the attachment of these sugar moieties to this compound have not yet been fully described. wikipedia.orgnih.gov However, general studies on enzymatic glycosylation have shown that various biocatalysts can transfer sugar units to phenolic alcohols with high selectivity. fishersci.dk The activity of these enzymes can be significantly influenced by the presence of metal cations; for instance, Mg2+, Mn2+, and Ca2+ can increase activity, whereas Ni2+, Co2+, and Cu2+ may decrease it. fishersci.dk

Precursor Feeding Strategies in Biosynthesis

Enhancing the production of secondary metabolites in plant cultures is a significant area of biotechnological research. One effective method is "precursor feeding," where the production of a target compound is boosted by supplying its biochemical precursors.

In studies involving whole plant in-vitro cultures of Rhodiola rosea, feeding various precursors of this compound glycosides (CAGs) has yielded significant results. wikipedia.org Research has shown that the effectiveness of a precursor is often related to its proximity to the final product in the biosynthetic pathway. nih.gov

A comparative study using different precursors at a 2 mM concentration produced varied outcomes:

trans-Cinnamic Acid : This precursor did not significantly affect the synthesis of CAGs. wikipedia.org This finding contrasts with earlier studies on cell suspensions, suggesting different metabolic uptakes or regulations in whole plants versus cell cultures. wikipedia.org

This compound : Feeding with this compound was highly beneficial, leading to a 13.8-fold increase in rosin and a 92.7-fold increase in rosavin production. wikipedia.org

Cinnamaldehyde : This precursor also proved effective, increasing rosin and rosavin content by 6.9-fold and 8.0-fold, respectively. wikipedia.org Notably, cinnamaldehyde treatment also triggered the production of rosarin, which was not observed with the other precursors in the study. wikipedia.org

**Table 1: Effect of Precursor Feeding on this compound Glycoside (CAG) Production in *Rhodiola rosea***


These findings underscore that precursor feeding, particularly with compounds like this compound and cinnamaldehyde, is a viable strategy for enhancing the production of valuable glycosides in plant cultures. wikipedia.org

Biosynthesis of Methyleugenol and Asarinin (B95023) involving this compound Precursors

The phenylpropanoid pathway, which produces this compound, also gives rise to a wide array of other natural compounds. The biosynthesis of both methyleugenol and asarinin involves precursors derived from this pathway.

The key intermediate linking these syntheses is coniferyl alcohol, a type of hydroxythis compound. nih.gov The biosynthesis of methyleugenol starts with L-phenylalanine and proceeds through cinnamic acid and ferulic acid to produce coniferyl alcohol. rcsb.orgnih.gov This alcohol is then converted to eugenol, which is subsequently methylated to yield methyleugenol. rcsb.orgwikidata.org The conversion of hydroxycinnamyl aldehydes to their corresponding alcohols is a critical step, catalyzed by this compound dehydrogenase (CAD) enzymes. nih.govrcsb.org

Research on Asarum sieboldii has identified a specific this compound dehydrogenase, AsCAD5, that is responsible for the formation of coniferyl alcohol. nih.gov Transcriptomic data suggests that this particular enzyme plays an important role in the biosynthesis of both methyleugenol and the lignan (B3055560) asarinin, as the highest content of all three compounds coincides with the peak expression of AsCAD5. nih.gov This indicates that coniferyl alcohol serves as a common precursor that can be channeled into the biosynthetic pathways of both methyleugenol and asarinin. nih.gov

Metabolic Engineering and Biocatalytic Production

Metabolic engineering and biocatalysis offer sustainable and environmentally friendly alternatives to traditional chemical synthesis for producing valuable compounds like this compound.

Three-Step Biocatalytic Cascades for this compound Synthesis

A highly efficient method for the bio-based production of this compound involves a three-step enzymatic cascade. wikipedia.orgwikipedia.org This approach leverages a sequence of biocatalysts to convert a primary metabolite into the target compound under mild, aqueous conditions. wikipedia.orgfishersci.ca

The biocatalytic route to synthesize this compound from L-phenylalanine integrates three distinct enzyme classes in a single reaction vessel. wikipedia.orgwikipedia.orgfishersci.com

Table 2: Enzymes in the Biocatalytic Cascade for this compound Synthesis

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This enzymatic cascade has been successfully demonstrated, achieving a 53% molar yield of high-purity this compound at a 100 mg scale. wikipedia.orgwikipedia.org The reaction proceeds at ambient temperature and pressure in an aqueous solution, highlighting its green chemistry credentials. wikipedia.orgfishersci.com

A key advantage of this biocatalytic strategy is its use of renewable, bio-derived starting materials. wikipedia.orgwikipedia.org The entire synthesis begins with L-phenylalanine, a common amino acid that can be produced in large quantities through fermentation. wikipedia.orgfishersci.cafishersci.com

Furthermore, this cascade has been successfully incorporated into a metabolically engineered strain of Escherichia coli that is designed to overproduce L-phenylalanine. wikipedia.orgwikipedia.orgfishersci.com This whole-cell biocatalyst system can produce this compound directly from simple carbon sources. fishersci.cafishersci.com Specifically, the engineered E. coli can utilize mineral media containing glycerol (B35011) and glucose as feedstocks. wikipedia.orgwikipedia.orgfishersci.com This demonstrates the potential to create a fully integrated bioprocess that converts waste streams, such as crude glycerol from biodiesel production, into a valuable chemical building block. wikipedia.orgfishersci.cafishersci.com

Integration of Phenylalanine Ammonia (B1221849) Lyase (PAL), Carboxylic Acid Reductase (CAR), and Alcohol Dehydrogenase (ADH)

Engineered Microbial Systems (e.g., Escherichia coli) for this compound Production

The production of this compound through microbial fermentation offers a sustainable alternative to traditional chemical synthesis. Escherichia coli is a commonly used host for this purpose due to its well-understood genetics and rapid growth. researchgate.netrsc.org Scientists have successfully engineered E. coli to produce this compound de novo from simple carbon sources like glucose and glycerol. rsc.orgnih.gov

The general strategy involves creating an artificial biosynthetic pathway within the microbe. This is often achieved by introducing a set of heterologous enzymes that can convert a native primary metabolite, such as L-phenylalanine, into this compound. rsc.orgnih.gov A typical engineered pathway consists of a three-step biocatalytic cascade:

Phenylalanine ammonia-lyase (PAL) : This enzyme converts L-phenylalanine into cinnamic acid. nih.govsci-hub.se

Carboxylic acid reductase (CAR) : This enzyme reduces cinnamic acid to cinnamaldehyde. The CAR from Nocardia iowensis (NiCAR) has been shown to be effective for this conversion. researchgate.netnih.gov It often requires a phosphopantetheine transferase (PPTase), like Sfp from Bacillus subtilis, for its activation. nih.gov

Alcohol dehydrogenase (ADH) or Aldo-keto reductase : These enzymes catalyze the final step, reducing cinnamaldehyde to this compound. nih.govfrontiersin.org Endogenous ADHs from E. coli can contribute to this step, but overexpression of a specific ADH, such as YjgB, can improve production. researchgate.netsci-hub.se

In one study, an L-phenylalanine overproducing strain of E. coli was engineered with this three-enzyme cascade, enabling the production of this compound directly from glucose and glycerol in mineral media. researchgate.netnih.gov This demonstrates the potential for creating green and sustainable routes for chemical synthesis, potentially utilizing waste streams like crude glycerol from biodiesel production. rsc.orgnih.gov Research has also demonstrated the de novo synthesis of rosavin analogues (glycosides of this compound) in engineered E. coli, starting from glucose. acs.org This was achieved by expressing PAL, hydroxycinnamate:CoA ligase, and cinnamyl-CoA reductase in a phenylalanine-overproducing strain. acs.org

The table below summarizes the production of this compound and related compounds in different engineered E. coli strains.

Engineered StrainKey Enzymes ExpressedPrecursor/Carbon SourceProductTiter/YieldReference
E. coli NSTPhenylalanine ammonia-lyase (PAL), Carboxylic acid reductase (CAR), Alcohol dehydrogenase (ADH)L-phenylalanineThis compound53% yield (from L-Phe) rsc.orgnih.gov
E. coli BLCSCarboxylic acid reductase (NiCAR), Phosphopantetheine transferase (Sfp)Cinnamic acidThis compound88.2% yield (in biphasic system) researchgate.netnih.gov
E. coli SK03Phenylalanine ammonia-lyase (PA2), Carboxylic acid reductase (CAR), Endogenous aldehyde reductase (YjgB overexpressed)GlucoseCinnamyl acetate (B1210297) (via this compound intermediate)488 ± 22.6 mg/L sci-hub.se
E. coli SK04PA2, CAR, YjgB, Shikimate dehydrogenase (YdiB), Shikimate kinase (AroK)GlucoseCinnamyl acetate (via this compound intermediate)627 ± 24.1 mg/L sci-hub.se

Optimization of Bioreaction Conditions and Systems (e.g., Biphasic Systems, Static Bioreactors)

Optimizing the conditions and design of bioreactors is crucial for enhancing the efficiency and yield of this compound production. Key challenges in microbial synthesis include product toxicity and feedback inhibition, where the accumulation of this compound can be detrimental to the host cells and inhibit the biosynthetic enzymes. researchgate.netnih.gov

Biphasic Systems

To overcome product inhibition, biphasic reaction systems have been developed. researchgate.netnih.gov This strategy involves using an organic solvent that is immiscible with the aqueous culture medium. The hydrophobic product, this compound, preferentially partitions into the organic phase, thereby removing it from the immediate vicinity of the microbial catalysts. researchgate.netnih.gov This in situ product removal alleviates toxicity and shifts the reaction equilibrium towards product formation. researchgate.net

In a study using engineered E. coli to convert cinnamic acid to this compound, a dibutyl phthalate/water biphasic system was successfully implemented. researchgate.netnih.gov This system not only prevented product inhibition but also concentrated the this compound in the organic phase. researchgate.netnih.gov Using this setup, 17.4 mM of cinnamic acid in the aqueous phase was completely converted to this compound with a final yield of 88.2%, and the product was concentrated to 37.4 mM in the organic phase. researchgate.netnih.gov Other biphasic systems, such as supercritical carbon dioxide (scCO2)/water, have also been shown to enhance reaction rates and selectivity for this compound in the hydrogenation of cinnamaldehyde. core.ac.ukchesci.com The high solubility of reactant gases like H2 in scCO2 can increase their availability in the aqueous phase where the catalyst resides. core.ac.uk

Static Bioreactors

Static bioreactors, which operate without mechanical agitation, represent a low-energy approach to biocatalysis. biochemjournal.com While direct application to microbial fermentation for this compound is less documented, the principle has been demonstrated in related enzymatic syntheses. For instance, a simple static bioreactor was developed for the synthesis of cinnamyl acetate from this compound and vinyl acetate. biochemjournal.combiochemjournal.com In this system, Pseudomonas fluorescens lipase (B570770) was immobilized on absorbent cotton fibers, which provided a large surface area for the reaction. biochemjournal.com

This immobilized enzyme system showed high catalytic activity even at room temperature and under static conditions, achieving an 80% molar conversion in 24 hours, which increased to 91% after 48 hours. biochemjournal.combiochemjournal.com The fluffy cotton structure facilitated efficient interaction between the enzyme and substrates without the need for energy-intensive stirring. biochemjournal.com The reusability of such immobilized enzymes is another key advantage, with some systems retaining significant activity over multiple cycles. researchgate.net The success of such low-energy static systems in reactions involving this compound as a substrate suggests their potential applicability for its production, particularly in cell-free or immobilized-cell systems, to reduce operational costs. biochemjournal.combiochemjournal.com

Further optimization of bioreaction conditions involves adjusting parameters such as temperature, pH, and the concentrations of substrates, cofactors, and biocatalysts. nih.govproquest.com For example, in the enzymatic reduction of cinnamaldehyde, a temperature of 37°C was optimal for whole-cell biocatalysis, while 50°C was used for the isolated enzyme. proquest.com Multifactor optimization techniques, such as the Plackett-Burman design, have been used in cell-free systems to identify critical parameters (e.g., temperature, enzyme concentration) to significantly boost this compound production. nih.gov

Optimization StrategySystem TypeKey FeatureOutcomeReference
Biphasic System Whole-cell biocatalysis (E. coli)Dibutyl phthalate/water solvent system for in situ product removal.Overcame product inhibition, achieved 88.2% yield from cinnamic acid, and concentrated the product. researchgate.netnih.gov
Biphasic System Chemical CatalysisSupercritical CO2/water system for hydrogenation of cinnamaldehyde.Enhanced reaction rates and selectivity to this compound. core.ac.uk
Static Bioreactor Immobilized Enzyme (Lipase)Lipase immobilized on absorbent cotton for cinnamyl acetate synthesis.Achieved 91% conversion of this compound under static, room temperature conditions, demonstrating low-energy catalysis. biochemjournal.combiochemjournal.com
Parameter Optimization Cell-free biosynthesisPlackett-Burman experimental design.Identified critical factors (temperature, enzyme levels) leading to a nearly 10-fold increase in this compound yield. nih.gov

Synthetic Methodologies and Chemical Transformations

Classical Chemical Synthesis Routes

The preparation of cinnamyl alcohol often involves the selective reduction of the aldehyde group in cinnamaldehyde (B126680) or transformations involving cinnamic acid derivatives.

The selective reduction of the α,β-unsaturated aldehyde, cinnamaldehyde, to this compound is a primary industrial synthesis method. This transformation requires chemoselective reagents that can reduce the carbonyl group without affecting the conjugated carbon-carbon double bond.

Common laboratory and industrial methods include:

Hydride Reduction : Classical reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this conversion. google.comoup.com For instance, the reduction of trans-cinnamaldehyde with sodium borohydride in ethanol (B145695) is a common laboratory procedure. fscj.edu Nanometric alkali metal hydrides, such as nano-LiH and nano-NaH, have also been shown to reduce cinnamaldehyde to this compound with high selectivity (up to 99.8%) and conversion (up to 99.4%) under mild conditions. oup.com

Meerwein-Ponndorf-Verley (MPV) Reduction : This method utilizes a transfer hydrogenation reaction, typically employing a secondary alcohol like isopropanol (B130326) as the hydrogen donor and a metal alkoxide catalyst. mdpi.com Various catalysts have been developed to facilitate this reaction with high selectivity. Hydrous zirconia has demonstrated high initial selectivity (over 97%) to this compound. capes.gov.br Zirconium-based metal-organic frameworks (MOFs), such as MOF-808, have also been used, achieving a 99% yield of this compound within two hours due to a high density of Lewis acid sites. mdpi.com The catalytic activity in MPV reactions is influenced by the acid-base properties of the catalyst; for La₂O₃/γ-Al₂O₃ systems, both acid and base sites impact the reaction, with acid sites playing a more significant role. gychbjb.comresearchgate.net

Comparison of Cinnamaldehyde Reduction Methods

MethodCatalyst/ReagentKey FindingsReference
Hydride ReductionSodium Borohydride (NaBH₄)Standard laboratory method for reducing the aldehyde group. fscj.edu
Hydride ReductionNano-LiHAchieves 99.8% selectivity and 99.4% conversion under mild conditions. oup.com
Meerwein-Ponndorf-Verley (MPV) ReductionHydrous ZirconiaShows >97% initial selectivity to this compound using 2-propanol. capes.gov.br
Meerwein-Ponndorf-Verley (MPV) ReductionZr-based MOF (MOF-808)Yields 99% this compound in 2 hours with isopropyl alcohol. mdpi.com
Meerwein-Ponndorf-Verley (MPV) ReductionSupported ZrOₓ with organic baseAdding an organic base like triethylamine (B128534) inhibits catalyst acidosis by cinnamic acid impurities, greatly improving the conversion rate. google.com

While the reduction of carboxylic acid derivatives is a more common route to alcohols, certain oxidative transformations can lead to derivatives of cinnamic acid starting from this compound. This represents a key chemical transformation of the alcohol rather than a direct synthesis route. This compound can be directly oxidized to form cinnamic esters, which are valuable derivatives of cinnamic acid. google.com This process, known as oxidative esterification, can be catalyzed by various systems.

For example:

Palladium-Colloid Catalysis : Cinnamyl alcohols can be oxidized to the corresponding cinnamaldehydes, which then undergo oxidative addition to a palladium catalyst to form esters. beilstein-journals.org

Cobalt/Copper Nanoparticle Catalysis : A Co/Cu nanoparticle-co-decorated nitrogen-doped carbon catalyst has been used for the base-free oxidative esterification of this compound. beilstein-journals.org

Gold Nanoparticle Catalysis : Gold nanoparticles supported in a nanoporous polymer matrix can catalyze the direct aerobic oxidative esterification of this compound with various alkyl alcohols. researchgate.netdntb.gov.ua

This cascade reaction involves two main steps: the initial selective oxidation of this compound to cinnamaldehyde, followed by the oxidation of a hemiacetal intermediate, which is formed from the reaction between cinnamaldehyde and the alkyl alcohol. dntb.gov.ua

Reduction of Cinnamaldehyde

Catalytic Oxidation of this compound to Cinnamaldehyde

The selective oxidation of this compound to cinnamaldehyde is a crucial transformation, as cinnamaldehyde is a widely used flavoring agent and chemical intermediate. mdpi.com The use of molecular oxygen as a green oxidant with heterogeneous catalysts is a key area of research. rsc.org

Bimetallic nanoparticles supported on various materials have shown high activity and selectivity for the aerobic oxidation of this compound. The choice of metals and support material is critical for catalyst performance.

Ag-Co Catalysts : Silver-cobalt bimetallic nanoparticles supported on functionalized multi-walled carbon nanotubes (Ag-Co/S) have been employed for the catalytic oxidation of this compound. This system achieved 90% conversion with 99% selectivity to cinnamaldehyde using O₂ as the oxidant. mdpi.com

Au-Pd Catalysts : Gold-palladium nanoparticles are among the most studied catalysts for this reaction. When supported on titanium dioxide (Au–Pd/TiO₂), they show good activity, though they can be prone to deactivation. rsc.orgucl.ac.uk The use of a reducible metal oxide support like α-MoO₃ for Au-Pd nanoparticles has been shown to enhance performance, achieving 94% conversion and 87% selectivity in one hour under solvent-free conditions. scielo.br The oxygen vacancies in the α-MoO₃ support are believed to stabilize the nanoparticles and boost selectivity. scielo.br

Pt-Bi Catalysts : Platinum catalysts promoted with bismuth are also effective. The promoter helps to improve selectivity towards the unsaturated aldehyde.

Other Systems : Isolated PdO sites supported on nickel oxide nanoparticles (NiO@PdO/SiO₂) have been developed as a method to maximize the efficient use of palladium, showing high performance and selectivity. ucl.ac.uk

Supported Nanoparticle Catalysts for this compound Oxidation

CatalystSupportConversion (%)Selectivity (%) to CinnamaldehydeReference
Ag-CoFunctionalized Carbon Nanotubes9099 mdpi.com
Au-PdTitanium Dioxide (TiO₂)Variable, deactivation observedVariable, improved by higher O₂ concentration rsc.orgucl.ac.uk
Au-Pdα-Molybdenum Trioxide (α-MoO₃)9487 scielo.br
PdO (isolated sites)Nickel Oxide on Silica (B1680970) (NiO/SiO₂)High performance and selectivity reportedHigh ucl.ac.uk

The aerobic oxidation of this compound is a complex process involving the activation of both the alcohol and molecular oxygen at the catalyst surface. The mechanism and resulting selectivity are highly dependent on the catalyst and reaction conditions.

The oxidation process can sometimes be accompanied by autoxidation, a radical pathway that can occur in the bulk liquid phase, especially at higher temperatures. cardiff.ac.uk This non-catalytic pathway often leads to the formation of significant amounts of benzaldehyde (B42025) as a by-product. cardiff.ac.uk The choice of catalyst can influence whether the catalytic process or autoxidation dominates. cardiff.ac.uk

Catalyst deactivation is a significant challenge in the continuous, large-scale oxidation of this compound. Several mechanisms contribute to the loss of catalytic activity over time.

Metal Leaching : For supported palladium catalysts, the leaching of Pd into the reaction solution is a primary cause of deactivation. rsc.orgucl.ac.ukresearchgate.net In studies using Au-Pd/TiO₂ catalysts, palladium was detected in the reactor effluent, corresponding to a significant loss of the loaded metal. rsc.orgresearchgate.net

Reduction of Active Sites : The active surface metal oxide can be reduced to its metallic state during the reaction, leading to a drop in catalytic activity. whiterose.ac.ukrsc.org For palladium catalysts, the transformation of active PdO to less active metallic Pd (Pd⁰) has been observed using in-situ X-ray Absorption Fine Structure (XAFS) and is directly correlated with a decline in reaction rate. whiterose.ac.ukrsc.org While flowing oxygen can help maintain the oxidized state of the catalyst, rapid deactivation can occur under static oxygen conditions. whiterose.ac.uk

Complex Oxygen Effects : While necessary for the reaction and for maintaining selectivity, higher oxygen concentrations have also been linked to higher rates of deactivation in some systems. rsc.orgucl.ac.uk

Even after deactivation, treatment with hydrogen may only recover a fraction of the catalyst's initial activity, indicating that irreversible changes, such as metal leaching, have occurred. rsc.orgucl.ac.uk

Aerobic Oxidation Mechanisms and Selectivity

Catalytic Hydrogenation and Reduction Reactions

The hydrogenation of this compound and its precursor, cinnamaldehyde, is a focal point of research due to the challenge of selectively targeting one of the two reactive sites: the carbon-carbon double bond (C=C) or the carbonyl group (C=O) in cinnamaldehyde.

Selective Hydrogenation of Olefinic Bonds

Controlling the selectivity of these hydrogenation steps is a significant challenge in catalysis. fishersci.se The hydrogenation of the C=C bond is thermodynamically more favorable than the hydrogenation of the C=O bond. fishersci.sefishersci.nl Therefore, achieving high selectivity for this compound from cinnamaldehyde requires carefully designed catalysts and reaction conditions to prevent the premature hydrogenation of the olefinic bond. fishersci.senih.gov Various catalysts, including those based on platinum, are studied to optimize the selective hydrogenation of either the carbonyl or the olefinic group. fishersci.sefishersci.nl For instance, Pt/SiO2 catalysts have been used in continuous flow reactors to achieve high selectivity towards this compound from cinnamaldehyde. fishersci.se

Table 1: Products of Cinnamaldehyde Hydrogenation

Starting Material Hydrogenated Bond Product
Cinnamaldehyde C=O This compound
Cinnamaldehyde C=C Hydrocinnamaldehyde
This compound C=C Hydrothis compound
Hydrocinnamaldehyde C=O Hydrothis compound

Palladium-Catalyzed Allylation Reactions

This compound is an effective allylating agent in palladium-catalyzed reactions, which are instrumental for forming carbon-carbon and carbon-heteroatom bonds. fishersci.fisigmaaldrich.comfishersci.ca These reactions typically involve the substitution of the hydroxyl group. The use of allylic alcohols like this compound directly is advantageous as it produces water as the only byproduct. fishersci.fi

In the palladium-catalyzed allylation of H-phosphinate esters, this compound has proven to be a highly reactive partner. fishersci.fi The reaction's success is often dependent on the choice of ligand for the palladium catalyst. For example, the use of Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand with a palladium acetate (B1210297) catalyst results in nearly quantitative yields of the desired allylated product. fishersci.fi Without an appropriate ligand, the reaction may fail to proceed. fishersci.fi This methodology has been extended to the synthesis of various phosphinic acids and their derivatives. fishersci.ca The versatility of this reaction is demonstrated by its application in multi-step syntheses, such as the construction of phospholene derivatives. fishersci.fi The product distribution in these allylic substitution reactions can be influenced by reaction conditions such as temperature and catalyst loading. sigmaaldrich.comnih.gov

Derivatization and Functionalization Reactions

The functional groups of this compound lend themselves to a variety of derivatization reactions, enabling the synthesis of a wide range of compounds, including esters, fluorinated molecules, and amines.

Esterification for Cinnamyl Esters

Cinnamyl esters, which have applications in the flavor and fragrance industries, are commonly synthesized from this compound. wikipedia.orgthegoodscentscompany.com One of the most well-known esters is cinnamyl acetate.

Several methods exist for the synthesis of cinnamyl acetate from this compound:

Direct Acid-Catalyzed Esterification : This method involves the reaction of this compound with acetic acid, typically in the presence of a strong acid catalyst like sulfuric acid. nih.govwikipedia.orgfishersci.com

Transesterification : An enzymatic approach uses a lipase (B570770), such as Novozym 435, to catalyze the reaction between this compound and an acyl donor like ethyl acetate or vinyl acetate. nih.govuni.lu When ethyl acetate is used, the reaction yields cinnamyl acetate and ethanol. This can be performed in a solvent-free system where ethyl acetate serves as both the acyl donor and the solvent. uni.lu

Steglich Esterification : This method provides a high-yield route to cinnamyl cinnamate (B1238496) and its derivatives by reacting this compound with a cinnamic acid derivative using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. ereztech.comnih.gov

Other Methods : Cinnamyl esters can also be formed through reactions with acyl halides, such as cinnamoyl chloride, or via a one-pot process directly from cinnamaldehyde or this compound using an oxidizing agent and a catalyst. thegoodscentscompany.comereztech.comereztech.com

Table 2: Comparison of Esterification Methods for Cinnamyl Acetate

Method Reactants Catalyst/Reagent Key Features
Direct Esterification This compound, Acetic acid Strong acid (e.g., H₂SO₄) Traditional and straightforward. nih.govwikipedia.org
Transesterification This compound, Ethyl acetate Lipase (e.g., Novozym 435) Enzymatic, can be solvent-free. nih.govuni.lu
Steglich Esterification This compound, Cinnamic acid DCC, DMAP High yields for specific esters like cinnamyl cinnamate. ereztech.comnih.gov
Acyl Halide Method This compound, Cinnamoyl chloride None specified Utilizes a more reactive acyl donor. nih.gov

Formation of Fluorinated Derivatives

The introduction of fluorine into organic molecules can significantly alter their properties, making the synthesis of fluorinated this compound derivatives an area of interest. fishersci.be

The fluorination of this compound derivatives can be achieved using reagents like iodosobenzene (B1197198) (PhIO) in combination with hydrogen fluoride-pyridine (HF·py). thegoodscentscompany.com This reaction proceeds to afford 2-aryl-3,3-difluoro-1-propanols in moderate yields. thegoodscentscompany.com The reaction is sensitive and often requires low temperatures. fishersci.ca

Additionally, α- and β-fluorinated versions of this compound have been synthesized. fishersci.nl Nickel(II)-catalyzed reactions have also been developed for the regioselective trifluorovinylation and 1,2,2-trifluoroethylation of this compound derivatives, expanding the range of accessible fluorinated compounds. thegoodscentscompany.com The stereoselective synthesis of more complex fluorinated molecules containing multiple chiral centers can also involve cinnamyl derivatives as starting materials or intermediates. americanelements.comnih.gov

Reactions Leading to Cinnamyl Amines

Cinnamyl amines are valuable compounds, with some serving as building blocks for pharmaceuticals. wikipedia.org this compound can be converted to cinnamyl amines through several synthetic routes.

One approach is the hydroamination of this compound. wikidata.org This reaction involves the addition of an amine across the double bond. For instance, lithium amides, prepared from an amine and n-butyllithium, react with this compound to produce 2-amino-3-phenylpropanols. wikidata.org Good yields have been reported with cyclic secondary amines and aliphatic primary amines. wikidata.org

Another method is the gold(I)-catalyzed amination of this compound with nucleophiles like 1-methylimidazolidin-2-one, which proceeds under mild conditions to give the α-substitution product exclusively. fishersci.ca The direct reductive amination of cinnamaldehyde with aromatic amines, catalyzed by cerium(III) chloride heptahydrate (CeCl₃·7H₂O), provides a green route to N-cinnamyl anilines. fishersci.com Furthermore, the amination of this compound has been noted as a facile route for producing various cinnamyl amines, which are precursors to clinically approved drugs. wikipedia.orgwikipedia.org

Pharmacological and Biological Activities

Antimicrobial Effects

While cinnamaldehyde (B126680), the precursor to cinnamyl alcohol, is often cited for its potent antimicrobial properties, the role of this compound itself is primarily understood in the context of pathogen detoxification.

Studies investigating the antifungal activity of cinnamaldehyde against fungi such as Penicillium expansum and Aspergillus ochraceus have revealed a fascinating detoxification mechanism involving the conversion to this compound. When exposed to cinnamaldehyde, these fungi can metabolize it into the less toxic this compound. rsc.orgrsc.orgnih.gov For instance, A. ochraceus has been observed to convert cinnamaldehyde to this compound, a process that is thought to be catalyzed by enzymes like alcohol dehydrogenase and aldehyde reductase. nih.govplos.org This biotransformation suggests that the primary antifungal activity resides with the aldehyde group of cinnamaldehyde, and its conversion to an alcohol is a defense strategy employed by the fungus. nih.govplos.org Similarly, in the presence of a combination of cinnamaldehyde and citral, P. expansum was found to metabolize these compounds into detoxification products, including this compound. rsc.orgnih.gov This indicates that while this compound itself may have weaker antifungal activity, its formation is a crucial aspect of the fungal response to cinnamaldehyde-induced stress. rsc.org

A similar detoxification pathway has been observed in bacteria. Research on Escherichia coli O157:H7 has shown that the bacterium can convert cinnamaldehyde into the less toxic this compound. researchgate.net This conversion is facilitated by dehydrogenase/reductase enzymes within the bacteria. researchgate.net The ability of E. coli to transform cinnamaldehyde into this compound highlights that the potent antibacterial effects are largely attributed to the aldehyde functional group. researchgate.netasm.org The enzymatic reduction to an alcohol appears to be a mechanism of resistance for the bacteria against the antimicrobial stress imposed by cinnamaldehyde. asm.org

The conversion of cinnamaldehyde to this compound is a recurring theme in the detoxification pathways of various pathogens. This biotransformation is a defensive strategy to mitigate the toxicity of the aldehyde. Fungi like Aspergillus ochraceus and plant pathogenic fungi such as Colletotrichum acutatum are capable of this conversion. nih.govplos.orgresearchgate.net This metabolic process effectively reduces the antimicrobial potency of the parent compound, cinnamaldehyde. rsc.org In bacteria such as E. coli and Pseudomonas aeruginosa, the transformation to this compound is also a documented detoxification mechanism. researchgate.netasm.org This suggests that the presence of this compound in a biological system where cinnamaldehyde is the active agent is often an indicator of the pathogen's attempt to neutralize the threat.

Mechanism of Action Against Bacteria (e.g., E. coli)

Anti-inflammatory Mechanisms

This compound has demonstrated notable anti-inflammatory properties, particularly through its interaction with key inflammatory signaling pathways.

Research has shown that this compound can exert anti-inflammatory effects by modulating the NLRP3 inflammasome pathway. nih.govamegroups.org In a mouse model of sepsis induced by E. coli, administration of this compound led to a decrease in the expression of key components of the NLRP3 inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a C-terminal caspase recruitment domain), and caspase-1 in various organs such as the liver, heart, lungs, and kidneys. nih.gov This downregulation of the NLRP3 inflammasome components was accompanied by a significant reduction in the serum levels of the pro-inflammatory cytokines IL-1β and IL-18. nih.govamegroups.org These findings suggest that this compound can alleviate excessive inflammatory responses by inhibiting the activation of the NLRP3 inflammasome pathway. nih.govamegroups.org However, it is important to note that some studies on cinnamaldehyde-related compounds found that this compound was ineffective at limiting the expression of NLRP3 and pro-IL-1β at certain concentrations, indicating the importance of the propenal group in the side chain for this specific activity. mdpi.com

Anti-adipogenic Properties

This compound has been identified as a bioactive compound with the potential to inhibit the formation of fat cells, a process known as adipogenesis.

Studies using 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, have shown that this compound can dose-dependently inhibit the accumulation of lipid droplets. worldscientific.com This inhibitory effect is achieved through the downregulation of key adipogenic transcription factors. worldscientific.comworldscientific.comnih.gov Specifically, this compound has been found to significantly attenuate the expression of PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha), which are master regulators of adipocyte differentiation. worldscientific.comworldscientific.com Furthermore, the expression of downstream targets such as SREBP-1c (sterol regulatory element-binding protein-1c) and FAS (fatty acid synthase), which are crucial for lipid metabolism and fatty acid synthesis, are also decreased by this compound. worldscientific.comworldscientific.com By suppressing these critical proteins, this compound effectively inhibits the differentiation of preadipocytes into mature fat cells, suggesting its potential as a candidate for further research in the context of obesity. worldscientific.comnih.gov

Interactive Data Table: Effect of this compound on Adipogenesis-Related Protein Expression

ProteinFunction in AdipogenesisEffect of this compound
PPARγ Master regulator of adipocyte differentiationDecreased expression worldscientific.comworldscientific.commedchemexpress.com
C/EBPα Key transcription factor in adipogenesisDecreased expression worldscientific.comworldscientific.commedchemexpress.com
SREBP-1c Regulates lipid and cholesterol homeostasisDecreased expression worldscientific.comworldscientific.com
FAS Enzyme involved in fatty acid synthesisDecreased expression worldscientific.comworldscientific.com

Inhibition of Lipid Accumulation in Adipocytes

Studies utilizing 3T3-L1 cells, a well-established model for studying adipogenesis, have demonstrated that this compound can inhibit the accumulation of lipids. researchgate.netmdpi.comnih.govewha.ac.kr Treatment of these cells with this compound during their differentiation into adipocytes resulted in a significant, concentration-dependent reduction in lipid droplet formation. researchgate.netmdpi.comnih.govewha.ac.kr This inhibitory effect was particularly critical during the initial two days of the differentiation process. mdpi.com

Regulation of Adipogenesis-Related Gene Expression

The anti-adipogenic effect of this compound is associated with its ability to downregulate key transcription factors that govern fat cell development. Research has shown that this compound treatment suppresses the expression of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). researchgate.netmdpi.comnih.govmedchemexpress.com These two proteins are considered master regulators of adipogenesis. By inhibiting their expression, this compound effectively curtails the genetic program that drives the maturation of preadipocytes into adipocytes. nih.gov Additionally, the expression of other important genes in the adipogenesis cascade, such as fatty acid binding protein 4 (FABP4), adiponectin, and fatty acid synthase (FAS), is also downregulated by this compound. researchgate.netmdpi.comewha.ac.krnih.gov

Table 1: Effect of this compound on Adipogenesis-Related Gene and Protein Expression

Gene/Protein Effect of this compound References
PPARγ Downregulation researchgate.netmdpi.comnih.govmedchemexpress.com
C/EBPα Downregulation researchgate.netmdpi.comnih.govmedchemexpress.com
FABP4 Downregulation researchgate.netmdpi.commedchemexpress.comnih.gov
Adiponectin Downregulation researchgate.netnih.gov

Cell Cycle Arrest in Preadipocytes (e.g., G0/G1 phase)

A key mechanism underlying the anti-adipogenic action of this compound is its interference with the cell cycle of preadipocytes. researchgate.netmdpi.comewha.ac.kr For preadipocytes to differentiate, they must first undergo a process of mitotic clonal expansion (MCE). researchgate.net Studies have revealed that this compound can arrest the cell cycle in the G0/G1 phase, thereby preventing preadipocytes from entering the MCE stage. researchgate.netmdpi.comewha.ac.kr This cell cycle arrest is accompanied by the downregulation of crucial cell cycle regulatory proteins. researchgate.netmdpi.com Specifically, the expression of C/EBPβ and C/EBPδ, which are early regulators of MCE, is diminished. researchgate.netmdpi.com Furthermore, the levels of key cyclins and cyclin-dependent kinases (CDKs) that drive progression through the G1 phase and the G1/S transition, such as cyclin D1, CDK6, cyclin E1, and CDK2, are also reduced. researchgate.netmdpi.commedchemexpress.com

Modulation of Signaling Pathways (e.g., AMPKα, ERK1/2)

In addition to the AMPK pathway, this compound also modulates the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. researchgate.netmdpi.commedchemexpress.com The ERK1/2 pathway is involved in promoting cell proliferation and is important for MCE. This compound has been found to inhibit the phosphorylation of ERK1/2, thereby contributing to the suppression of preadipocyte proliferation and differentiation. researchgate.netmdpi.commedchemexpress.com

Sensitizing Potency and Bioactivation in Skin

This compound is recognized as a common contact allergen. nih.govacs.org Its ability to cause skin sensitization is not due to its intrinsic reactivity but rather its transformation into more reactive compounds within or on the skin. nih.govacs.orgacs.orgeuropa.eunih.gov

Prohapten and Prehapten Mechanisms

This compound is considered both a prohapten and a prehapten. acs.orgeuropa.eunih.govnih.govacs.org A prohapten is a substance that is metabolically activated within the skin to become a hapten, a small molecule that can elicit an immune response after binding to proteins. acs.orgeuropa.eunih.govacs.org In the case of this compound, it is enzymatically oxidized in the skin to form reactive metabolites. acs.orgmnms-platform.comindustrialchemicals.gov.au

A prehapten , on the other hand, is a substance that is chemically transformed into a hapten outside the body, for instance, through air oxidation, before it even comes into contact with the skin. europa.eunih.govindustrialchemicals.gov.au this compound can undergo autoxidation upon exposure to air, generating sensitizing compounds. nih.govindustrialchemicals.gov.auresearchgate.net

Metabolic Oxidation Pathways (Phase I and Phase II Metabolites)

The bioactivation of this compound in the skin involves both Phase I and Phase II metabolic reactions. nih.govuva.nlplos.org

Phase I Metabolism: This phase typically involves oxidation, reduction, or hydrolysis reactions. uva.nl For this compound, a key Phase I metabolic step is its oxidation. mnms-platform.comindustrialchemicals.gov.au While it was long believed that this compound is primarily oxidized to cinnamaldehyde by alcohol dehydrogenases (ADHs) in the skin, more recent research suggests other pathways are also significant. acs.orgmnms-platform.comtoxicology.org Studies using reconstructed human epidermis have indicated the formation of other reactive metabolites, such as an epoxy-alcohol and an allylic sulfate (B86663), as potential electrophiles that can bind to skin proteins and trigger an allergic response. acs.orgnih.govmnms-platform.com It has been shown that the formation of epoxy cinnamic aldehyde proceeds via cinnamic aldehyde and not epoxy cinnamic alcohol. nih.govacs.org Other identified Phase I metabolites include p-hydroxy-cinnamic alcohol and p-hydroxy-cinnamic aldehyde. nih.govnih.gov

Phase II Metabolism: This phase involves the conjugation of the Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. uva.nl While less studied in the context of this compound's skin sensitization, the formation of sulfate conjugates, such as the proposed allylic sulfate, represents a Phase II metabolic process. acs.orgnih.govmnms-platform.com However, some studies have not detected the formation of cinnamic sulfate. nih.govresearchgate.net

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 5354431
Cinnamaldehyde 637511
Cinnamic acid 444539
p-hydroxy-cinnamic alcohol 1549045
p-hydroxy-cinnamic aldehyde 5281788
Epoxy cinnamic alcohol 187648
Epoxy cinnamic aldehyde 5352001
Peroxisome proliferator-activated receptor γ (PPARγ) Not applicable
CCAAT/enhancer-binding protein α (C/EBPα) Not applicable
CCAAT/enhancer-binding protein β (C/EBPβ) Not applicable
CCAAT/enhancer-binding protein δ (C/EBPδ) Not applicable
Fatty acid binding protein 4 (FABP4) Not applicable
Adiponectin Not applicable
Fatty acid synthase (FAS) Not applicable
Cyclin D1 Not applicable
Cyclin-dependent kinase 6 (CDK6) Not applicable
Cyclin E1 Not applicable
Cyclin-dependent kinase 2 (CDK2) Not applicable
AMP-activated protein kinase α (AMPKα) Not applicable
Acetyl-CoA carboxylase (ACC) Not applicable

Autoxidation Products (e.g., Cinnamaldehyde, Epoxy this compound)

This compound can undergo autoxidation when exposed to air, a process that significantly impacts its sensitizing potential. industrialchemicals.gov.aunih.gov This chemical transformation leads to the formation of several products, most notably cinnamaldehyde and epoxy this compound. nih.govresearchgate.netcapes.gov.br Research has shown that the concentration of this compound in air-exposed samples decreases over time, corresponding with the formation of these oxidation products. nih.govresearchgate.net

Studies have identified cinnamaldehyde and epoxy this compound as the initial products of autoxidation. nih.govcapes.gov.br The presence of cinnamaldehyde is not solely due to bioactivation within the skin, but also results from this external oxidative process. nih.govresearchgate.net In fact, commercially available this compound has been found to contain cinnamaldehyde even before significant air exposure. nih.govresearchgate.net

The formation of these autoxidation products is of toxicological significance as they are more potent sensitizers than this compound itself. industrialchemicals.gov.auresearchgate.net The sensitizing potency of this compound has been observed to increase substantially after a period of air exposure. For instance, the EC3 value (the concentration required to produce a three-fold increase in lymphocyte proliferation) for this compound in the murine local lymph node assay (LLNA) decreased from 20.1% to 4.9% after two weeks of aerial oxidation. industrialchemicals.gov.au This heightened sensitizing capacity is attributed to the formation of cinnamaldehyde and epoxy this compound. industrialchemicals.gov.au

Comparative Sensitizing Potency of Metabolites

The sensitizing potential of this compound is intricately linked to its metabolites and autoxidation products. While this compound itself is considered a weak sensitizer, its derivatives exhibit varying and often stronger sensitizing capacities. industrialchemicals.gov.au

The murine local lymph node assay (LLNA) is a key method for assessing the sensitizing potency of these compounds, with the EC3 value serving as a quantitative measure. A lower EC3 value indicates a stronger sensitizer.

Epoxy this compound has been identified as a particularly potent sensitizer, more so than cinnamaldehyde. industrialchemicals.gov.au This is a critical finding, as it suggests that the formation of this epoxide, which does not occur from the administration of cinnamaldehyde alone, may contribute significantly to the allergic reactions observed with this compound. industrialchemicals.gov.au

Cross-reactions between this compound and cinnamaldehyde are common, suggesting that cinnamaldehyde may be a key sensitizing agent. industrialchemicals.gov.au However, instances of sensitization to this compound without a corresponding reaction to cinnamaldehyde indicate a more complex mechanism, likely involving other metabolites like epoxy this compound. industrialchemicals.gov.au

Recent research has also investigated other potential metabolites, such as p-hydroxy-cinnamyl alcohol (pOH-cinnamic alcohol) and p-hydroxy-cinnamaldehyde (pOH-cinnamic aldehyde). nih.govresearchgate.netnih.gov In the LLNA, pOH-cinnamic alcohol was found to be non-sensitizing, while pOH-cinnamic aldehyde was classified as a moderate sensitizer. nih.govresearchgate.netnih.gov This makes pOH-cinnamic aldehyde less potent than cinnamaldehyde, which is considered a strong sensitizer. nih.govresearchgate.netnih.gov

The table below summarizes the comparative sensitizing potency of this compound and some of its key metabolites based on LLNA data.

Advanced Analytical Methodologies and Characterization Techniques

Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS/MS) for Identification and Quantification of Cinnamyl Alcohol and Metabolites

Chromatographic techniques are fundamental in separating this compound from complex mixtures and quantifying its presence, as well as that of its metabolites.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of this compound. Reverse-phase HPLC, often using a C18 column, is a common approach. researchgate.net For instance, a method for the simultaneous determination of this compound along with other compounds in cinnamon utilizes a C18 Sunfire column with a gradient mobile phase of 30mM ammonium (B1175870) acetate (B1210297) and a methanol-acetonitrile mixture. researchgate.net Another HPLC method for analyzing polar compounds, including this compound, employs an Ascentis® Express AQ-C18 or C18 column with a water and methanol (B129727) mobile phase. sigmaaldrich.com The detection of this compound in HPLC can be achieved using a UV detector, typically at a wavelength of 254 nm. sigmaaldrich.com For enhanced sensitivity and selectivity, especially in complex matrices like perfumes and colognes, HPLC can be coupled with a spectrophotofluorometer. nih.govoup.com This method involves measuring the fluorescence emission intensity of the eluted this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. rsc.org In a typical GC-MS analysis, products are separated on a capillary column, such as a DB-WAX column. rsc.org The injector temperature is a critical parameter, as high temperatures can lead to the oxidation of this compound to cinnamaldehyde (B126680). rsc.org One study noted that at an injector temperature of 250 °C, over 4% of this compound was oxidized, and this increased to 15-66% at 300 °C. rsc.org The mass spectrometer then detects the separated compounds, providing both identification and quantification. rsc.orgrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive and specific methods for identifying and quantifying this compound and its metabolites, particularly in biological matrices. frontiersin.orgnih.gov A targeted multiple reaction monitoring (MRM) mass spectrometry method has been used to study and quantify this compound and eight potential phase I or phase II metabolites. frontiersin.orgnih.govnih.gov This approach allows for the detection of specific metabolites, such as pOH-cinnamyl alcohol and pOH-cinnamyl aldehyde, which have been identified in in vitro metabolic systems for the first time. frontiersin.orgnih.gov Non-targeted high-resolution mass spectrometry (HRMS) can also be employed to identify previously unknown metabolites. frontiersin.orgnih.gov For instance, a dioxolan derivative was identified as a metabolite of this compound using a non-targeted LC-MS/MS analysis. nih.gov The versatility of LC-MS also allows for the identification of glycosides produced from the biotransformation of this compound in plant callus cultures. nih.gov

Table 1: Chromatographic Methods for this compound Analysis
TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetectorApplication
HPLC C18 Sunfire (250 x 4.6 mm, 5 µm) researchgate.net30mM Ammonium Acetate and Methanol-Acetonitrile (50:50) gradient researchgate.netPDA researchgate.netSimultaneous determination in cinnamon researchgate.net
HPLC Ascentis® Express AQ-C18 (10 cm x 4.6 mm, 2.7 µm) sigmaaldrich.comWater:Methanol (50:50) isocratic sigmaaldrich.comUV (254 nm) sigmaaldrich.comAnalysis of polar compounds sigmaaldrich.com
HPLC-Fluorometry RP-18 nih.govAcetonitrile-Water oup.comSpectrophotofluorometer nih.govDetermination in fragrances nih.gov
GC-MS DB-WAX (30 m x 0.32 mm, 0.25 µM) rsc.orgHelium rsc.orgMass Spectrometer rsc.orgAnalysis of bio-derived product rsc.org
LC-MS/MS Not specifiedNot specifiedMass Spectrometer frontiersin.orgnih.govQuantification of metabolites in biological models frontiersin.orgnih.gov
UPLC-MS Not specifiedNot specifiedMass Spectrometer mdpi.comMetabolite fingerprinting of cinnamon species mdpi.com

Spectroscopic Methods (e.g., NMR, FT-IR, UV-Vis Fluorescence) for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of this compound. Both ¹H NMR and ¹³C NMR spectra are used for this purpose. nsf.govacs.org The ¹H NMR spectrum of this compound shows characteristic signals for the vinylic protons at approximately 6.62 and 6.38 ppm. nsf.gov In a study of the in situ metabolism of this compound, ¹³C-labeled this compound was used in conjunction with High-Resolution Magic Angle Spinning (HRMAS) NMR to monitor metabolic transformations. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in this compound. The FT-IR spectrum of this compound shows characteristic absorption bands that confirm its structure. scielo.brresearchgate.net These spectra typically show weak aromatic C-H stretching peaks around 3028 cm⁻¹, alkene C=C stretching peaks around 2875 and 2965 cm⁻¹, and multiple aromatic C-H and HC=CH bending peaks, including one at 963 cm⁻¹. sciepub.com A strong carbonyl stretching C=O peak appears around 1733 cm⁻¹ in its ester derivatives. sciepub.com FT-IR can also be used to confirm the identity of synthesized this compound, with specifications often requiring the FT-IR spectrum to conform to a standard. thermofisher.com

UV-Vis and Fluorescence Spectroscopy are employed to study the electronic transitions within the this compound molecule and its interactions. The UV spectrum of this compound in ether shows a maximum absorption at 252 nm. nih.gov Diffuse reflectance UV-vis spectroscopy has been used to characterize the formation of carbocations when this compound is incorporated into zeolites. nih.gov For instance, in HMor and HZSM-5 zeolites, this compound forms the 1,5-diphenylpentadienyl cation. nih.gov Liquid chromatographic methods can be coupled with fluorescence detection for the sensitive determination of this compound in products like perfumes. nih.govoup.com This method relies on the native fluorescence of this compound, with excitation and emission wavelengths set appropriately for detection. oup.com

Table 2: Spectroscopic Data for this compound
TechniqueKey ObservationsReference
¹H NMR Vinylic protons at δ = 6.62 and 6.38 ppm nsf.gov
¹³C NMR Used for structural confirmation of synthesized this compound rsc.org
FT-IR Aromatic C-H stretch (~3028 cm⁻¹), Alkene C=C stretch (~2875, 2965 cm⁻¹), Aromatic C-H and HC=CH bend (~963 cm⁻¹) sciepub.com
UV-Vis λmax = 252 nm (in ether) nih.gov
Fluorescence Used for detection in HPLC, specific excitation and emission wavelengths are utilized nih.govoup.com

Mass Spectrometry (MS) Applications in Metabolomics and Bioactivation Studies

Mass spectrometry plays a pivotal role in metabolomics and bioactivation studies of this compound, enabling the identification and quantification of its metabolites.

In metabolomic profiling of different cinnamon species, Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) has been used to tentatively characterize numerous metabolites, including this compound. nih.gov One study identified this compound in Cinnamomum cassia by its (M+H)⁺ ion at m/z 135.081. mdpi.com

Bioactivation studies have extensively used MS to investigate how this compound is metabolized into reactive species. frontiersin.org A targeted multiple reaction monitoring (MRM) mass spectrometry method was employed to quantify this compound and its potential metabolites in human liver microsomes, human liver S9, and a reconstructed human epidermis model. frontiersin.orgnih.govnih.gov These studies led to the identification of previously unreported metabolites, pOH-cinnamic alcohol and pOH-cinnamic aldehyde. frontiersin.orgnih.govresearchgate.net Furthermore, non-targeted high-resolution mass spectrometry has been instrumental in discovering other metabolites, such as a dioxolan derivative. researchgate.net LC/MS/MS has also been used to identify glycosides formed from the biotransformation of this compound in Rhodiola rosea callus aggregates. nih.gov

Thermodynamic Properties of Solutions and Crystallization Design

Understanding the thermodynamic properties of this compound solutions is essential for processes like crystallization and purification.

The solubility of trans-cinnamyl alcohol has been measured in various pure and binary solvents at different temperatures. acs.orgacs.org In one study, the solubility was determined in 11 pure solvents (including methanol, ethanol (B145695), and acetone) and two binary solvent systems (n-hexane + n-propanol and n-hexane + n-butyl alcohol) from 253.15 K to 293.15 K. acs.orgacs.org The results showed that solubility increases with increasing temperature in all tested solvents. acs.org

The experimental solubility data can be correlated using thermodynamic models such as the Apelblat model, the λh model, and the nonrandom two-liquid (NRTL) model. acs.orgacs.org The NRTL model has been used to calculate the thermodynamic properties of the mixing process, indicating that the mixing of this compound is an endothermic and spontaneous process. acs.orgacs.org These thermodynamic investigations are crucial for designing crystallization processes for this compound, which is important for its purification. acs.orggoogle.com For instance, the purification of this compound can be achieved by crystallization in pentane. cardiff.ac.uk The design of reaction and separation steps in processes like the epoxidation of this compound also relies on understanding its phase behavior in different solvent systems. researchgate.net

Kinetic and thermodynamic investigations of the oxidation of this compound have also been conducted, providing insights into the reaction mechanism and the activation parameters (E, ΔH, ΔG, and ΔS*). researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Pathways and Bioactivation

Density Functional Theory (DFT) has been a important tool in understanding the reaction pathways and bioactivation of cinnamyl alcohol. acs.orgresearchgate.net this compound itself is not chemically reactive but requires activation, either through autoxidation or metabolic processes, to become a sensitizer. acs.org DFT calculations have been instrumental in modeling the potential pathways of these activation processes. acs.org

Furthermore, DFT has been used to investigate the selective hydrogenation of cinnamaldehyde (B126680), a key derivative of this compound. nih.gov By modeling the reaction on platinum (Pt) clusters, DFT studies have shown that Ptn clusters can catalyze the hydrogenation of the C=O bond in cinnamaldehyde, leading to the formation of this compound. nih.gov This demonstrates the strong reaction selectivity of these clusters. nih.gov In the context of electrocatalytic hydrogenation, DFT calculations have revealed that cinnamaldehyde preferentially interacts with active sites on a RuO2–SnO2–TiO2/Ti cathode via its C=O group, which significantly reduces the energy barrier for its hydrogenation to this compound. acs.org

DFT has also been applied to analyze the pyrolysis of lignin (B12514952) model compounds like p-coumaryl alcohol, which shares structural similarities with this compound. nih.gov These computational analyses of potential energy surfaces help in developing elementary reaction networks and identifying plausible pathways for the formation of various products, including cinnamyl compounds. nih.gov

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore the interactions between small molecules like this compound and biological macromolecules, particularly enzymes. figshare.com These methods provide detailed insights into binding affinities, conformational changes, and the stability of enzyme-substrate complexes. figshare.comnih.gov

A study involving a recombinant alcohol oxidase (rAOx) from Aspergillus terreus utilized molecular docking to investigate the binding of various alcohol substrates, including this compound. figshare.com The results indicated a strong interaction between this compound and the rAOx holoenzyme. figshare.com Subsequent MD simulations over 100 nanoseconds further elucidated the stability and dynamics of the rAOx-FAD-cinnamyl alcohol complex. figshare.com These simulations revealed that while the cofactor FAD binds stably within the protein's core, this compound exhibits transient interactions, dissociating from the active site after approximately 75 nanoseconds, suggesting a substrate sequestration mechanism. figshare.com

In another example, molecular docking was used to study the interaction of this compound and its derivatives with histone deacetylase 8 (HDAC8), a potential target in cancer therapy. nih.govresearchgate.net The docking results showed that this compound could bind within the active site of HDAC8, forming hydrogen bond interactions with key amino acid residues like His142, His143, Asp178, and Tyr306. nih.gov The binding energy for this compound was calculated to be -5.8 kcal/mol. nih.gov

Furthermore, molecular docking and MD simulations have been applied to understand the role of alcohol acyltransferases (AATs) in ester biosynthesis in melon fruit. nih.gov Structural models of CmAAT proteins were built, and their interaction with substrates like this compound was explored. nih.gov The simulations described strong binding interaction energies for the best substrate couples, including cinnamyl acetate (B1210297) for the CmAAT4 enzyme. nih.gov MD simulations have also been used to evaluate the stability of interactions between cinnamon ingredients and targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE). fortunejournals.com

The stability of the interaction between this compound and the GABAA receptor has also been investigated using molecular dynamic simulations, providing insights into its potential anxiolytic effects. researchgate.net Additionally, MD simulations have been employed to understand the influence of deep eutectic solvents (DESs) on the catalytic activity of horse liver alcohol dehydrogenase (HLADH) for the reduction of cinnamaldehyde to this compound. rsc.org These simulations help to quantify the solvation layer and the spatial distribution of solvent molecules around the enzyme. rsc.org

In Silico Prediction of Biological Activities and Mechanisms

In silico methods are widely used to predict the biological activities and understand the mechanisms of action of chemical compounds like this compound and its derivatives, offering a rapid and cost-effective approach to screen for potential therapeutic agents. nih.govijpbs.com

Pharmacoinformatics studies have been conducted to evaluate the potential of this compound, along with cinnamaldehyde and cinnamic acid, as inhibitors of histone deacetylase 8 (HDAC8). nih.govphcog.com These in silico analyses, which include molecular descriptor analysis and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, suggested that these cinnamon bioactives could exhibit significant HDAC8 inhibitory activity. nih.govresearchgate.net The bioactivity score for this compound was calculated to be -0.46, indicating moderate activity. nih.gov

The bioactivation of this compound, a necessary step for it to act as a skin sensitizer, has also been explored using in silico models. frontiersin.org Following incubation with human liver microsomes, two previously unidentified metabolites, p-hydroxy-cinnamyl alcohol and p-hydroxy-cinnamaldehyde, were detected. frontiersin.org The reactivity of these metabolites was then evaluated in silico using a model thiolate as a nucleophile, providing insights into their sensitizing potential. frontiersin.org

In the context of antimicrobial activity, in silico studies have been used to investigate the potential mechanisms of action of synthetic cinnamides and cinnamates. mdpi.com Molecular docking simulations suggested that these compounds could target enzymes like caHOS2 and caRPD3 in Candida albicans and saFABH in Staphylococcus aureus. mdpi.com Such studies help in identifying new antimicrobial drug candidates by predicting their molecular targets. mdpi.com

Quantum Chemical Descriptors (HOMO, LUMO) in Reactivity Analysis

Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in analyzing the reactivity of molecules. phcog.comup.ac.za The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy gap between HOMO and LUMO is a crucial parameter for determining chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com

In a study investigating the HDAC8 inhibitory activity of cinnamon bioactives, DFT calculations were used to determine the HOMO and LUMO energies of this compound, cinnamaldehyde, and cinnamic acid. nih.govphcog.comup.ac.za The HOMO and LUMO energies for this compound were found to be -0.195 Ha and -0.054 Ha, respectively. phcog.comup.ac.za The analysis of these molecular orbitals indicated that the electron exchange and transfer capabilities of these molecules might play a pivotal role in their HDAC8 inhibitory activity. phcog.comup.ac.za The functional groups of this compound were found to be important for both HOMO and LUMO orbitals. phcog.comup.ac.za

These quantum chemical descriptors are also used to calculate other global reactivity parameters like chemical potential, hardness, softness, and electrophilicity, which further aid in understanding the electronic structure and reactivity of the molecules. ajchem-a.comresearchgate.net The analysis of HOMO and LUMO can help to identify the regions within a molecule that are most likely to be involved in electrophilic and nucleophilic attacks. ajchem-a.com

Ecological and Physiological Roles in Botanical Systems

Role in Lignin (B12514952) Biosynthesis and Plant Cell Wall Structure

Cinnamyl alcohol is a central precursor in the biosynthesis of monolignols, which are the fundamental building blocks of lignin. cabidigitallibrary.orgfrontiersin.org Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing mechanical support, rigidity, and hydrophobicity to the cell wall, which is crucial for water transport. frontiersin.orgpnas.org

The biosynthesis of lignin begins with the phenylpropanoid pathway, where the amino acid phenylalanine is converted through a series of enzymatic reactions into monolignols. frontiersin.org The primary monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which, when incorporated into the lignin polymer, form p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. frontiersin.org this compound dehydrogenase (CAD) is the enzyme that catalyzes the final step in monolignol biosynthesis, reducing cinnamaldehydes (p-coumaraldehyde, coniferaldehyde (B117026), and sinapaldehyde) to their corresponding alcohols. pnas.orgnih.govnih.govfrontiersin.org The activity of CAD is therefore a critical control point in determining both the quantity and composition of lignin. mdpi.com

Down-regulation or loss of function of CAD genes can lead to significant alterations in lignin content and composition. pnas.orgacs.org Plants with reduced CAD activity often exhibit a characteristic red or brown coloration of their xylem tissues due to the accumulation and incorporation of cinnamaldehydes into the lignin polymer. pnas.org This incorporation of aldehydes results in an "atypical" lignin structure that can affect the physical and chemical properties of the cell wall. pnas.orgosti.gov For instance, studies in Medicago truncatula have shown that a loss of CAD function leads to lignin derived almost exclusively from coniferaldehyde and sinapaldehyde, creating a polymer strikingly different from the classical lignin derived from their corresponding alcohols. pnas.org

Impact on Plant Development and Morphological Phenotypes

The integrity of lignin biosynthesis, and by extension the function of this compound dehydrogenase, is closely linked to normal plant growth and development. frontiersin.org While some plants with altered CAD activity and consequently modified lignin can appear phenotypically normal under standard growth conditions, severe disruptions in the lignin pathway often lead to developmental abnormalities. pnas.org

For example, a triple mutant in Arabidopsis lacking the function of two key CAD genes (CAD C and CAD D) and a cinnamoyl-CoA reductase gene (CCR1) exhibits a severe dwarf phenotype and male sterility. researchgate.net Similarly, severe down-regulation of CCR, an enzyme upstream of CAD, in tobacco results in dwarfism. mdpi.com In bahiagrass (Paspalum notatum), transgenic plants with significantly reduced lignin content due to downregulated CAD gene expression also exhibited a dwarf phenotype. researchgate.net

However, the impact on phenotype is not always straightforward. In a study on Medicago truncatula, CAD knockout mutants grew normally under standard greenhouse conditions but were dwarfed when grown at a higher temperature (30°C), indicating a temperature-sensitive growth defect. pnas.org This suggests that while the modified lignin may be sufficient for structural support under optimal conditions, it may fail to provide the necessary reinforcement under environmental stress.

Furthermore, manipulation of both CAD and other enzymes in the lignin pathway can lead to varied and sometimes severe phenotypes. For instance, disrupting CAD function in an Arabidopsis background that overexpresses ferulate 5-hydroxylase (F5H), which leads to syringyl-rich lignin, results in dwarfism. osti.gov Interestingly, this dwarfism does not appear to be caused by collapsed xylem, a common issue in many other lignin-deficient dwarf mutants, pointing to more complex mechanisms underlying the growth defects. osti.gov

Responses to Biotic and Abiotic Stresses

Lignin and its precursors, including this compound, are integral to a plant's ability to respond to a wide range of both living (biotic) and non-living (abiotic) environmental challenges. frontiersin.orghelsinki.fi The lignification process can be induced by various stresses, reinforcing cell walls in tissues that would not normally be lignified. frontiersin.org

Defense Mechanisms Against Pathogens (e.g., Verticillium dahliae, Xanthomonas oryzae)

Lignification serves as a primary defense mechanism against invading pathogens. nih.gov The deposition of lignin creates a physical barrier that can impede the spread of pathogens within the plant tissues. nih.govfrontiersin.org The genes involved in the phenylpropanoid pathway, including CAD, are often activated in response to pathogen attack. mdpi.com

Studies in Arabidopsis have demonstrated that the CAD-C and CAD-D genes, which are key for lignin biosynthesis, are also essential for disease resistance. nih.gov Double mutants (cad-C/cad-D) show increased susceptibility to the bacterial pathogen Pseudomonas syringae. nih.gov Similarly, in upland cotton (Gossypium hirsutum), specific GhCAD genes were consistently induced upon inoculation with the fungal pathogen Verticillium dahliae, the causative agent of Verticillium wilt. nih.gov Overexpression of a this compound dehydrogenase gene from wild soybean (GsCAD1) enhanced resistance to the Soybean Mosaic Virus (SMV), which was associated with increased lignin content. nih.gov

The role of CAD in defense is not limited to fungal and bacterial pathogens. In wheat, the TaCAD12 gene was found to be a positive contributor to resistance against the necrotrophic fungus Rhizoctonia cerealis, which causes sharp eyespot disease. frontiersin.org The transcriptional levels of TaCAD12 were significantly higher in resistant wheat lines following infection. frontiersin.org

Compensatory Responses in Lignin-Deficient Plants

Plants with deficiencies in lignin biosynthesis, for instance, due to reduced CAD activity, can exhibit compensatory responses. While a decrease in lignin can sometimes make plants more susceptible to certain stresses, in other cases, the plant may activate alternative defense pathways.

For example, in lignin-deficient plants, there can be an accumulation of soluble phenolic compounds, some of which may have antimicrobial properties. nih.gov The accumulation of cinnamaldehydes in CAD-deficient plants, while altering lignin structure, could also potentially contribute to defense, although this is not fully elucidated. pnas.org

Furthermore, the plant's defense signaling pathways can be affected. In GsCAD1-overexpressing soybean, enhanced resistance to SMV was linked not only to higher lignin content but also to significantly increased levels of salicylic (B10762653) acid (SA), a key plant defense hormone. nih.gov This suggests a complex interplay between the lignin biosynthesis pathway and hormonal defense signaling.

In response to abiotic stresses like drought and high salinity, the expression of CAD genes is often upregulated. mdpi.commdpi.comchinbullbotany.com This suggests that reinforcing cell wall structure through lignification is a common plant strategy to cope with water-related stress. In Agropyron mongolicum, a drought-tolerant grass, the AmCAD gene was significantly induced under drought conditions. chinbullbotany.com Similarly, studies on sweet potato have shown that the IbCAD1 promoter is strongly activated by wounding, cold, and oxidative stress (H₂O₂). nih.gov

The table below summarizes the response of this compound dehydrogenase (CAD) to various stresses in different plant species.

Plant SpeciesStress TypeCAD Gene(s) InvolvedObserved Response
Arabidopsis thalianaBacterial pathogen (Pseudomonas syringae)CAD-C, CAD-DEssential for disease resistance. nih.gov
Gossypium hirsutum (Upland Cotton)Fungal pathogen (Verticillium dahliae)GhCAD35, GhCAD45, GhCAD43Induced upon inoculation. nih.gov
Glycine soja (Wild Soybean)Viral pathogen (Soybean Mosaic Virus)GsCAD1Overexpression enhances resistance. nih.gov
Triticum aestivum (Wheat)Fungal pathogen (Rhizoctonia cerealis)TaCAD12Higher expression in resistant lines. frontiersin.org
Agropyron mongolicumDroughtAmCADSignificantly induced expression. chinbullbotany.com
Ipomoea batatas (Sweet Potato)Wounding, Cold, H₂O₂IbCAD1Strong promoter induction. nih.gov
Brassica napusDrought, Osmotic, ABABnaCAD genesDifferential expression responses. mdpi.com

Contribution to Plant Volatile Organic Compound (VOC) Profiles and Scent

This compound itself is a volatile organic compound (VOC) that contributes to the scent of various plants. It is found naturally in the essential oils of plants like hyacinth, daffodil, and cinnamon leaves. cosmileeurope.eu The aroma of this compound is often described as sweet, balsamic, and floral, with notes of hyacinth. perfumersworld.comperfumerflavorist.com

In addition to its direct contribution, this compound serves as a precursor for other volatile compounds. The phenylpropanoid pathway, which produces this compound, is also responsible for a wide array of other VOCs that are crucial for attracting pollinators, deterring herbivores, and communicating with other plants.

The scent profile of a plant can be influenced by the activity of enzymes in the phenylpropanoid pathway, including CAD. While the primary role of CAD in many tissues is related to lignin production, the this compound produced can also be emitted as a volatile. In perfumery, this compound is a valued ingredient, used to impart floral and balsamic notes and also for its fixative properties, helping to prolong the presence of other scents. pellwall.comthegoodscentscompany.com

The complex character of this compound's scent, with its balsamic and honey-like notes, makes it a significant component of the "flavor" of many fruits and spices from a sensory perspective. perfumerflavorist.com

Future Research Directions and Emerging Applications

Optimization of Sustainable Production Methods

The chemical synthesis of cinnamyl alcohol often involves the reduction of cinnamaldehyde (B126680), which can require expensive and environmentally challenging reagents and conditions. rsc.orggoogle.com Consequently, significant research is dedicated to developing greener and more sustainable production methods.

One promising approach is the use of biocatalytic cascades. smolecule.comnih.gov This method utilizes a series of enzymes to convert a bio-derived starting material, such as L-phenylalanine, into this compound under ambient conditions. rsc.orgnih.gov A three-step enzymatic cascade involving phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH) has been successfully demonstrated, achieving a 53% yield from L-phenylalanine. rsc.orgnih.gov This process is attractive due to its use of renewable catalysts and mild reaction conditions. nih.gov

Metabolic engineering of microorganisms like Escherichia coli also presents a sustainable route. rsc.orgrsc.orgresearchgate.net By introducing the necessary enzymatic pathways into a host organism, this compound can be produced from simple carbon sources like glucose and glycerol (B35011). rsc.orgrsc.orgresearchgate.net Researchers have successfully engineered E. coli to produce this compound, demonstrating the potential for large-scale, bio-based manufacturing. rsc.orgrsc.org

Furthermore, advancements in cell-free biosynthesis systems, combined with optimization methodologies like the Plackett-Burman experimental design, have shown the potential to significantly enhance production yields. acs.org These systems offer a controlled environment for enzymatic reactions, leading to higher efficiency and purity of the final product. acs.org The focus remains on improving yields, reducing costs, and utilizing renewable feedstocks to make this compound production more economically viable and environmentally friendly. marketresearchintellect.comdatahorizzonresearch.com

Exploration of Novel Pharmacological Targets and Therapeutic Potentials

This compound and its derivatives have demonstrated a range of biological activities, prompting further investigation into their therapeutic potential. nih.govresearchgate.net These compounds are being explored for their anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. nih.govtandfonline.commdpi.comnih.gov

Anti-inflammatory and Antioxidant Effects: this compound has been shown to possess anti-inflammatory and antioxidant properties. tandfonline.comtandfonline.com Studies have indicated its ability to inhibit the production of inflammatory mediators. tandfonline.commedchemexpress.com For instance, it can suppress the NLRP3 inflammasome pathway, which is involved in the inflammatory response in conditions like sepsis. tandfonline.comnih.govnih.gov Research in a mouse model of nonalcoholic fatty liver disease (NAFLD) showed that this compound reduced liver inflammation and oxidative stress. tandfonline.com It has also been observed to inhibit the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis, suggesting potential in managing obesity-related inflammation. nih.govtandfonline.commedchemexpress.com

Antimicrobial and Anticancer Activities: The antimicrobial properties of this compound and its derivatives are also a significant area of research. mdpi.comnih.gov These compounds have shown activity against various microbes. nih.gov Additionally, some derivatives of cinnamic acid, the precursor to this compound, have exhibited potential as anticancer agents. nih.gov

The exploration of these pharmacological activities aims to identify novel therapeutic targets and develop new treatments for a variety of diseases.

Development of Advanced Catalytic Systems

The selective hydrogenation of cinnamaldehyde to produce this compound is a key industrial process that continues to be a focus of catalytic research. bohrium.commdpi.com The primary challenge lies in selectively reducing the carbonyl group (C=O) of cinnamaldehyde without affecting the carbon-carbon double bond (C=C). bohrium.commdpi.com

Researchers are actively developing advanced catalytic systems to improve the efficiency and selectivity of this reaction. These include:

Bimetallic Catalysts: Systems like CoRe/TiO2 have shown high selectivity (89%) and conversion rates (99%) under mild conditions using formic acid as a hydrogen donor. mdpi.com The interaction between the two metals can enhance catalytic performance. bohrium.commdpi.com

Supported Nanoparticles: Platinum-based catalysts supported on materials like silica (B1680970) (SiO2) or titania (TiO2) are being investigated. mdpi.comscielo.br For example, Pt/SiO2 coated tube reactors have achieved 90% selectivity towards this compound in a continuous flow process. mdpi.com Encapsulating Pt–CoxOy hybrid nanoparticles in mesoporous silica has also demonstrated high conversion and selectivity. acs.org

Catalytic Transfer Hydrogenation (CTH): This method utilizes a hydrogen donor, such as ethanol (B145695) or glycerol, in the presence of a catalyst. acs.orgmdpi.comresearchgate.net Alumina (Al2O3) has been used as a catalyst with ethanol as the hydrogen source, achieving high conversion and selectivity. acs.org Perovskite-type metal oxides have also been employed in CTH reactions with glycerol as a green hydrogen donor. mdpi.comresearchgate.net

Core-Shell Nanoreactors: Zeolitic imidazolate frameworks (ZIFs) with a core-shell structure have been developed to enhance reaction rates and catalyst stability in transfer hydrogenation reactions. sci-hub.se

These advancements in catalytic systems aim to create more efficient, selective, and reusable catalysts for the sustainable production of this compound.

Integration of Omics Technologies for Systems Biology Approaches

To gain a deeper understanding of the biological pathways and regulatory networks involved in this compound's effects and biosynthesis, researchers are increasingly turning to "omics" technologies. These high-throughput approaches, including transcriptomics and metabolomics, provide a comprehensive view of the molecular changes occurring within an organism or cell.

In the context of this compound biosynthesis, omics can help identify key genes and enzymes in the metabolic pathway. rsc.org For example, transcriptomic analysis can reveal which genes are upregulated or downregulated during the production of this compound in engineered microorganisms. researchgate.net This information is crucial for optimizing metabolic pathways to enhance production yields. researchgate.net

Metabolomics, the large-scale study of small molecules (metabolites), can be used to analyze the metabolic profile of cells or tissues exposed to this compound. This can help elucidate its mechanism of action and identify its metabolic fate. By understanding how this compound is processed in biological systems, researchers can better predict its efficacy and potential interactions.

The integration of these omics datasets into systems biology models allows for a more holistic understanding of this compound's biological role. This knowledge can be applied to rationally design more efficient biocatalytic production systems and to identify novel pharmacological applications.

Computational Design of this compound Derivatives with Enhanced Bioactivity

Computational methods are playing an increasingly important role in the design and development of novel this compound derivatives with improved biological activity. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are being used to predict how modifications to the this compound structure will affect its interaction with biological targets. researchgate.net

Molecular docking simulations can predict the binding affinity and orientation of a molecule to a specific protein target, providing insights into its potential pharmacological effect. researchgate.net This allows researchers to screen virtual libraries of this compound derivatives and prioritize those with the most promising activity for synthesis and experimental testing.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key structural features that contribute to a desired effect, new derivatives with enhanced potency can be designed.

These computational approaches accelerate the drug discovery process by reducing the time and cost associated with traditional trial-and-error methods. By rationally designing this compound derivatives, researchers hope to develop new therapeutic agents with improved efficacy for a range of conditions. ontosight.aiontosight.ai For instance, derivatives have been synthesized and evaluated for their anticonvulsant and anti-inflammatory activities. researchgate.netajol.info

Investigation of Environmental Fate and Impact of this compound and its Derivatives

As the use of this compound and its derivatives expands, it is crucial to understand their environmental fate and potential impact. nih.goveuropa.eu Studies have been conducted to assess the biodegradability, bioaccumulation potential, and toxicity of these compounds in aquatic and terrestrial environments. europa.eulobachemie.com

Current research indicates that this compound is readily biodegradable, meaning it is unlikely to persist in the environment. ymparisto.fi It has been found not to be persistent, bioaccumulative, and toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards. nih.gov Ecotoxicological studies have determined its toxicity to various aquatic organisms, such as fish, daphnia, and algae. sigmaaldrich.com

While this compound itself is considered to have a relatively low environmental impact, the environmental fate of its various derivatives is an area of ongoing investigation. carlroth.com The introduction of different functional groups can alter a compound's physical and chemical properties, potentially affecting its biodegradability and toxicity. Therefore, continued research is necessary to ensure the safe and sustainable use of both this compound and its derivatives in consumer and industrial products. datahorizzonresearch.com

Q & A

Q. What are the common methodologies for synthesizing cinnamyl alcohol in laboratory settings?

this compound is primarily synthesized via selective hydrogenation of cinnamaldehyde. Key methodologies include:

  • Catalytic hydrogenation : Using transition metals (e.g., Pt, Ru) or non-precious metal catalysts (e.g., Cu, Co) under controlled hydrogen pressure (1–5 MPa) and temperatures (50–120°C). Selectivity is influenced by catalyst composition and reduction methods .
  • Solvent-based protocols : Ethanol is a common solvent, with reaction monitoring via thin-layer chromatography (TLC) to track cinnamaldehyde conversion .
  • Kinetic control : Adjusting pH and temperature to favor alcohol formation over byproducts like hydrocinnamaldehyde .

Q. How is this compound characterized in lignin biosynthesis studies?

this compound dehydrogenase (CAD), the enzyme catalyzing the final step in monolignol biosynthesis, is analyzed via:

  • Enzyme assays : Measuring NADPH-dependent reduction of cinnamyl aldehydes at pH 5.2–9.5, with optimal activity at ~50°C .
  • Gene expression profiling : Semi-quantitative RT-PCR to identify tissue-specific CAD expression (e.g., high in roots and stems of Brachypodium distachyon) .
  • Structural homology modeling : Comparing CAD substrate-binding domains to reference enzymes (e.g., Arabidopsis AtCAD5) .

Advanced Research Questions

Q. What strategies improve selectivity and stability of non-precious metal catalysts for this compound synthesis?

Recent advances focus on:

  • Promoter integration : Adding alkaline metals (e.g., K, Ba) to Cu-based catalysts enhances electron transfer, increasing selectivity to >90% .
  • Support modification : Using mesoporous SiO₂ or graphitic carbon nitride (C₃N₄) improves dispersion and reduces sintering. For example, C₃N₄-6 achieved 90% this compound conversion with 95.5% selectivity .
  • Thermodynamic optimization : Raising reaction temperatures (80–100°C) mitigates equilibrium limitations in carboxymethylation with dimethyl carbonate .

Q. How do conflicting data on CAD enzyme kinetics inform lignin engineering approaches?

Discrepancies in CAD pH/activity profiles and substrate specificity (e.g., BdCAD3 vs. BdCAD5 in Brachypodium) highlight:

  • Functional divergence : BdCAD5 is the primary lignin biosynthesis enzyme (Km = 0.12 mM for coniferyl aldehyde), while BdCAD3 may regulate secondary metabolites .
  • Subcellular localization : Chloroplast-targeted CAD isoforms (e.g., BdCAD4) suggest roles beyond lignin synthesis, requiring compartment-specific activity assays .
  • Structural insights : Mutagenesis of substrate-binding residues (e.g., Tyr-216 in AtCAD5) can reconcile kinetic differences across species .

Q. What experimental designs address thermodynamic limitations in this compound derivatization?

For carboxymethylation with dimethyl carbonate:

  • Time-resolved conversion analysis : Tracking reaction progress (e.g., 0–24 hr) reveals equilibrium plateaus at ~95% conversion, necessitating catalyst recycling or flow systems .
  • Co-solvent systems : Polar aprotic solvents (e.g., DMF) increase solubility of this compound, improving reaction rates by 0.17 mmol/min·gcat .
  • Temperature modulation : Higher temperatures (120°C) shift equilibrium toward cinnamyl methyl carbonate but risk side reactions, requiring trade-off optimization .

Data Contradictions and Resolution

Q. Why do studies report conflicting optimal pH ranges for CAD enzymes?

Variations arise from:

  • Substrate specificity : BdCAD3 shows optimal activity at pH 5.2 (reduction) and pH 8.0 (oxidation), while BdCAD5 prefers pH 6.2 and 9.5, respectively .
  • Assay conditions : Buffer composition (e.g., phosphate vs. Tris) alters protonation states of catalytic residues .
  • Species-specific adaptations : Wheat CAD (TaCAD1) operates optimally at pH 6.5, reflecting evolutionary niche adjustments .

Methodological Recommendations

Q. How should researchers validate this compound quantification in complex matrices?

  • Chromatographic separation : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .
  • Internal standards : Deuterated this compound (e.g., d₇-cinnamyl alcohol) corrects for matrix effects in mass spectrometry .
  • Enzymatic assays : Coupling CAD reactions with NADPH depletion assays (A340 nm) ensures specificity in biological samples .

Tables

Table 1. Catalyst performance in this compound synthesis

CatalystConversion (%)Selectivity (%)
C₃N₄-257.290.4
C₃N₄-690.095.5
C₃N₄-890.996.2

Table 2. Kinetic parameters of CAD isoforms

EnzymeKm (mM)Vmax (μmol/min·mg)
BdCAD30.454.8
BdCAD50.1212.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.